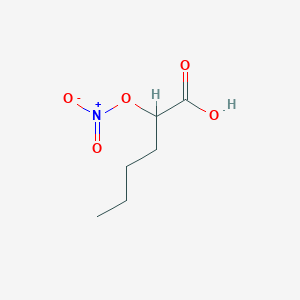
1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to the neurotoxin 1-methyl-4-phenylpyridinium, which is known to cause permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine can be synthesized through various methods. One common method involves the reaction of phenylacetone with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methyl-4-phenylpyridinium, a neurotoxic metabolite.
Reduction: It can be reduced to form this compound hydrochloride.
Substitution: The compound can undergo substitution reactions, where the phenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products:
Oxidation: 1-Methyl-4-phenylpyridinium.
Reduction: this compound hydrochloride.
Substitution: Various substituted tetrahydropyridine derivatives.
Scientific Research Applications
1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is used to study the mechanisms of neurodegeneration and Parkinson’s disease.
Medicine: It serves as a model compound to investigate potential treatments for neurodegenerative diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine exerts its effects by crossing the blood-brain barrier and being metabolized into the toxic cation 1-methyl-4-phenylpyridinium by the enzyme monoamine oxidase B in glial cells. This toxic metabolite then destroys dopaminergic neurons in the substantia nigra by interfering with mitochondrial function and causing oxidative stress .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A closely related compound with similar neurotoxic properties.
1-Methyl-1,2,3,6-tetrahydropyridine: Another tetrahydropyridine derivative with different pharmacological properties.
Uniqueness: 1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine is unique due to its specific role in neurodegeneration research and its ability to selectively target dopaminergic neurons, making it a valuable tool in studying Parkinson’s disease .
Properties
CAS No. |
75954-40-4 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-methyl-2-phenyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H15N/c1-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-8,12H,9-10H2,1H3 |
InChI Key |
AHBLVOFJIJLLPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=CCC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


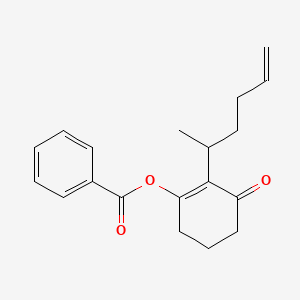

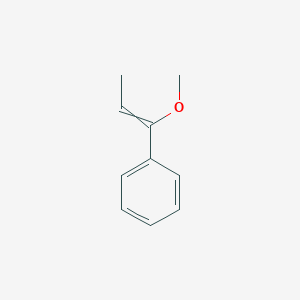

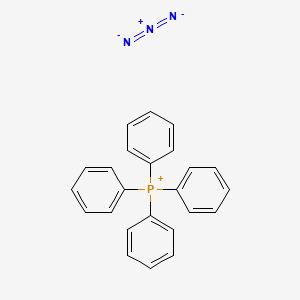
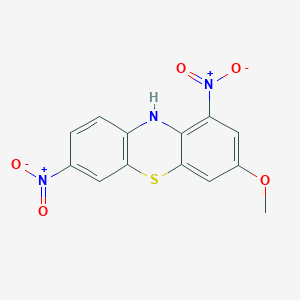
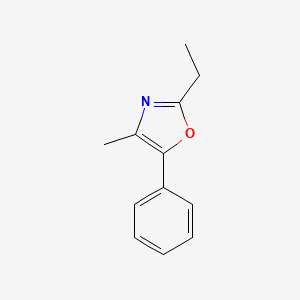
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14442983.png)
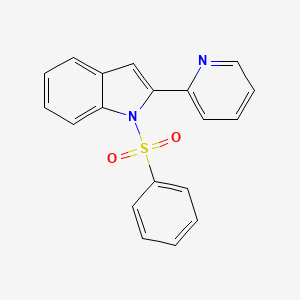

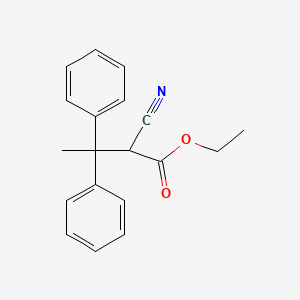
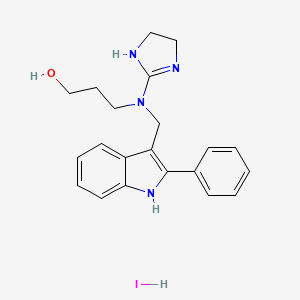
![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
